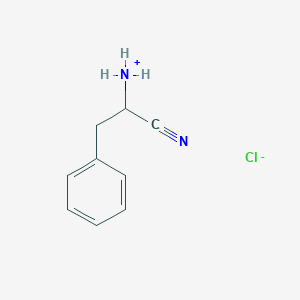

2-Amino-3-phenylpropanenitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-phenylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLFFOLHKSAFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93554-83-7 | |

| Record name | 2-Amino-3-phenylpropanenitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093554837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHV3D4G546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile building block in organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Core Chemical Identity and Properties

This compound is the hydrochloride salt of an α-aminonitrile derived from phenylalanine. Its structure combines a reactive nitrile group, a primary amine, and a benzyl side chain, making it a valuable precursor for a variety of more complex molecules.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

Common Synonyms: α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride

-

Molecular Formula: C₉H₁₁ClN₂[1]

-

Molecular Weight: 182.65 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes and purification strategies.

| Property | Value | Source |

| Molecular Weight | 182.65 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [2] |

| Melting Point | Data not available in searched literature. | |

| Solubility | The presence of the amino group enhances polarity and solubility in protic solvents.[5] General amino acid hydrochlorides exhibit good solubility in water and lower alcohols, with decreasing solubility in less polar organic solvents. Specific quantitative data for this compound is not readily available in the searched literature. | |

| pKa | Specific pKa values for this compound are not available in the searched literature. The primary amine would be expected to have a pKa in the range of 7-9. |

Synthesis and Mechanism

The most common and industrially relevant synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis . This robust one-pot, three-component reaction offers high yields and atom economy.

The Strecker Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of racemic this compound from phenylacetaldehyde.

Reaction Scheme:

Caption: Strecker synthesis workflow.

Materials:

-

Phenylacetaldehyde

-

Ammonia (gas or aqueous solution)

-

Sodium Cyanide (NaCN)

-

Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Hydrogen chloride (HCl) in dioxane

Procedure: [1]

-

Iminium Ion Formation: In a suitable reaction vessel, a 30 wt% solution of sodium cyanide in water is saturated with ammonia gas at 25°C. Acetic acid is then added, followed by the slow addition of phenylacetaldehyde. The ammonia reacts with the aldehyde to form an iminium ion intermediate.

-

Cyanide Addition: The cyanide ion from NaCN acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the α-aminonitrile (2-amino-3-phenylpropanenitrile). The reaction is typically stirred for several hours at a slightly elevated temperature (e.g., 35°C) to ensure complete conversion.

-

Workup and Extraction: After the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane to separate the organic product from the aqueous phase.

-

Salt Formation and Isolation: The organic layer is evaporated, and the residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added to the ethereal solution. This protonates the primary amine, leading to the precipitation of this compound.

-

Purification: The precipitated solid is collected by filtration and washed with diethyl ether to remove any remaining impurities, yielding the final product with a typical yield of 80-85%.[1]

Mechanistic Insights

The Strecker synthesis proceeds through two key steps: the formation of an iminium ion from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion. The initial condensation is often the rate-determining step and can be influenced by the steric and electronic properties of the aldehyde. The subsequent hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield the corresponding amino acid, phenylalanine.

Caption: Key stages of the Strecker synthesis mechanism.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm range), a multiplet for the methine proton (CH) adjacent to the amino and nitrile groups, and a multiplet for the diastereotopic methylene protons (CH₂) of the benzyl group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon being the most deshielded. The nitrile carbon (CN) will have a characteristic chemical shift in the 115-125 ppm region. The methine and methylene carbons will also show distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption in the 3000-3400 cm⁻¹ region, characteristic of the ammonium salt.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹, which is characteristic of the nitrile group.

-

C=C stretch: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak for the free base (C₉H₁₀N₂) at an m/z of approximately 146.19.[6] Common fragmentation patterns would involve the loss of the nitrile group or cleavage of the benzyl side chain.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC with UV detection. A C18 column is commonly employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Derivatization with reagents such as o-phthalaldehyde (OPA) can be used to enhance detection sensitivity for amino compounds.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the amino group and the nitrile group.

Key Reactions

-

Hydrolysis of the Nitrile: As a direct precursor to phenylalanine, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a fundamental transformation in amino acid synthesis.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields a 1,2-diamine, which is a valuable building block for various heterocyclic compounds.

-

Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.

Role in Medicinal Chemistry

α-Aminonitriles are important intermediates in the synthesis of various biologically active compounds. While specific, publicly documented examples of pharmaceuticals derived directly from this compound are scarce, its structural motif is relevant to several classes of drugs. The analogous compound, (2S)-2-amino-3-phenylpropan-1-ol, is a known intermediate in pharmaceutical synthesis, highlighting the value of this chemical scaffold. The versatility of α-aminonitriles makes them attractive starting materials for the synthesis of:

-

Peptidomimetics: By modifying the amino acid structure, novel peptide-like molecules with improved stability and pharmacological properties can be created.

-

Heterocyclic Compounds: The diamine products resulting from nitrile reduction are key precursors for the synthesis of piperazines, imidazoles, and other nitrogen-containing heterocycles that are prevalent in many drug molecules.

-

Chiral Ligands: Enantiomerically pure forms of this compound can be used in the synthesis of chiral ligands for asymmetric catalysis, a critical tool in modern drug synthesis.

Caption: Synthetic utility and applications of 2-Amino-3-phenylpropanenitrile HCl.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection should be used.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Strecker reaction and the dual reactivity of its amino and nitrile functional groups provide access to a wide range of important molecular scaffolds, including amino acids, diamines, and various heterocyclic systems. While a lack of publicly available, detailed physicochemical and spectroscopic data presents a challenge, the fundamental principles of its chemistry are well-understood. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.

References

- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Center for Biotechnology Information.

- Dalton Research Molecules. (n.d.). This compound salt.

- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Institutes of Health.

Sources

- 1. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Buy 2-Amino-2-methyl-3-phenylpropanenitrile [smolecule.com]

- 6. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 93554-83-7|this compound| Ambeed [ambeed.com]

"2-Amino-3-phenylpropanenitrile hydrochloride" CAS number 93554-83-7

An In-Depth Technical Guide to 2-Amino-3-phenylpropanenitrile hydrochloride (CAS: 93554-83-7)

Executive Summary

This compound (CAS No. 93554-83-7) is a pivotal chemical intermediate, primarily recognized as the nitrile analogue of the essential amino acid, phenylalanine. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis via the Strecker reaction, modern analytical characterization techniques, significant applications as a versatile building block in synthetic chemistry, and essential safety and handling protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is the salt form of α-aminobenzyl cyanide. The hydrochloride moiety enhances the compound's stability and modifies its solubility profile, making it amenable to various synthetic and handling conditions. Its structure is foundational to its utility, combining a reactive nitrile group, a primary amine, and a benzyl side chain, mirroring the structure of phenylalanine.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 93554-83-7 | [1][2] |

| Molecular Formula | C₉H₁₀N₂·HCl | [3] |

| Molecular Weight | 182.65 g/mol | |

| Chemical Structure | ||

| IUPAC Name | This compound | |

| Synonyms | α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride | [4][5] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1][6] |

| SMILES | C1=CC=C(C=C1)CC(C#N)N.Cl |

Synthesis and Mechanism: The Strecker Reaction

The most direct and widely recognized method for synthesizing α-amino nitriles, including 2-amino-3-phenylpropanenitrile, is the Strecker synthesis.[7][8] This robust, one-pot, three-component reaction provides an efficient route from simple aldehydic precursors.

The Strecker Synthesis Pathway

The synthesis proceeds in two primary stages starting from phenylacetaldehyde:

-

Iminium Ion Formation: Phenylacetaldehyde reacts with ammonia. The ammonium ion (formed in situ, often with a mild acid catalyst like acetic acid) protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[8] Subsequent dehydration leads to the formation of an imine, which is in equilibrium with its protonated form, the iminium ion. The removal of water drives this equilibrium forward.

-

Cyanide Addition: A nucleophilic cyanide source, such as sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion.[8] This step forms the stable α-amino nitrile product, 2-amino-3-phenylpropanenitrile. The final step involves protonation to yield the hydrochloride salt.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic routes and provides a self-validating system for laboratory-scale preparation.[4]

Step-by-Step Methodology:

-

Reaction Setup: A 30 wt% aqueous solution of sodium cyanide (4.0 mol) is charged into a suitable reactor at 25°C and saturated with ammonia gas.

-

Causality: Ammonia serves as the nitrogen source for the amino group. Saturating the solution ensures it is readily available for imine formation.

-

-

Catalyst Addition: Acetic acid (4.0 mol) is added over 30 minutes.

-

Causality: Acetic acid acts as a mild acid catalyst, facilitating the protonation of the aldehyde's carbonyl group, which is the rate-determining step for imine formation.

-

-

Aldehyde Addition: Phenylacetaldehyde (4.0 mol) is added dropwise over 45 minutes, maintaining the reaction temperature at 35°C.

-

Causality: Slow addition controls the exothermic reaction and prevents side-product formation.

-

-

Reaction: The mixture is stirred for 4 hours at 35°C to ensure the reaction proceeds to completion.

-

Extraction: The reaction mixture is extracted with dichloromethane (CH₂Cl₂).

-

Causality: The organic amino nitrile product is more soluble in dichloromethane than in the aqueous reaction medium, allowing for its separation from inorganic salts.

-

-

Isolation of Free Base: The organic layer is evaporated under reduced pressure to yield the crude 2-amino-3-phenylpropanenitrile as a residual oil.

-

Salt Formation: The residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added.

-

Causality: The hydrochloride salt is insoluble in diethyl ether, causing it to precipitate out of the solution. This is a standard and efficient method for both purification and conversion to a stable, solid form. A reported yield for this precipitation step is 80-85%.[4]

-

-

Final Product Isolation: The precipitated solid is collected by filtration, washed with fresh diethyl ether to remove any soluble impurities, and dried under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is critical. A multi-technique approach is necessary for comprehensive characterization.

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation & purity | Signals corresponding to aromatic protons (~7.2-7.4 ppm), the benzylic CH₂ group, the α-CH group, and the amine protons. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the nitrile carbon (~118-125 ppm), aromatic carbons, benzylic carbon, and the α-carbon. |

| FT-IR Spectroscopy | Functional group identification | A sharp, characteristic absorbance for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. Broad N-H stretching for the ammonium salt. |

| Mass Spectrometry | Molecular weight verification | The mass spectrum should show the molecular ion peak for the free base (C₉H₁₀N₂) at m/z ≈ 146.08. |

| HPLC | Purity assessment | A single major peak indicating high purity. A HILIC method is recommended. |

Advanced Chromatographic Analysis: HILIC-HPLC

Standard reversed-phase HPLC is often challenging for highly polar compounds like amino nitriles due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative that provides excellent retention and separation without the need for derivatization.[9]

Exemplary HILIC-HPLC Method:

-

Column: Silica-based HILIC column (e.g., with amide or cyano stationary phase).

-

Mobile Phase: Isocratic elution with a high percentage of an organic solvent, such as Acetonitrile:Aqueous Buffer (e.g., 20 mM ammonium formate, pH 3.0) in a 90:10 v/v ratio.

-

Causality: The high organic content creates an aqueous layer on the silica surface, allowing the polar analyte to partition and be retained.

-

-

Detector: UV at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate with significant potential in several areas of chemical synthesis.

-

Precursor to Phenylalanine and Analogues: The most direct application is the hydrolysis of the nitrile group to a carboxylic acid. This transformation, typically achieved under strong acidic or basic conditions, converts the molecule directly into racemic phenylalanine, which can then be used in further syntheses or resolved into its pure enantiomers.

-

Building Block in Peptide Synthesis: The amine group can be protected (e.g., with a Boc or Fmoc group) to form a stable intermediate like (S)-N-Boc-phenylalanine-nitrile.[10] This protected form is a valuable building block for synthesizing non-natural peptides or peptidomimetics where the C-terminal carboxylic acid is replaced by a nitrile or other functional group. Such modifications are crucial in drug discovery to enhance metabolic stability or receptor binding affinity.

-

Pharmaceutical and Agrochemical Scaffolding: The compound serves as a versatile scaffold. The amine and nitrile groups can be independently modified to create a diverse library of compounds for screening in drug discovery and agrochemical research.[5][10]

Safety, Handling, and Storage

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US). | To prevent skin and eye contact with the potentially hazardous solid.[11] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles.[12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong oxidizing agents). | To maintain chemical integrity and prevent accidental release.[12] |

| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To rinse away any particulate matter and minimize irritation.[12] |

| First Aid: Skin | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To decontaminate the skin surface. |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | To remove the individual from exposure.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |

References

- Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids.

- Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.

Sources

- 1. This compound | 93554-83-7 [sigmaaldrich.com]

- 2. This compound salt | CAS 93554-83-7 [daltonresearchmolecules.com]

- 3. scbt.com [scbt.com]

- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Benzenepropanenitrile, a-amino-, hydrochloride (1:1)/ LIDE PHARMA- Factory supply / Best price, CasNo.93554-83-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 6. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jocpr.com [jocpr.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

"2-Amino-3-phenylpropanenitrile hydrochloride" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a key intermediate in the production of the essential amino acid phenylalanine and its derivatives. The primary focus is a detailed exposition of the Strecker synthesis, the most classical and widely utilized method for preparing α-aminonitriles. We will dissect the reaction mechanism, explore the causality behind experimental choices, and present a validated experimental protocol. Furthermore, this guide will touch upon modern advancements, including asymmetric catalytic approaches, to address the increasing demand for enantiomerically pure compounds in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental organic transformation.

Introduction: The Significance of α-Aminonitriles

2-Amino-3-phenylpropanenitrile, the free base of the titled compound, is an α-aminonitrile. This class of compounds serves as a crucial synthetic precursor to α-amino acids, which are the foundational building blocks of proteins and peptides.[1][2] The Strecker synthesis, discovered by Adolph Strecker in 1850, remains one of the most efficient and versatile methods for their preparation from simple aldehydic starting materials.[3][4] The conversion of the nitrile group into a carboxylic acid via hydrolysis provides direct access to the corresponding amino acid.[5][6] The hydrochloride salt form (CAS 93554-83-7) enhances the stability and simplifies the handling and purification of the aminonitrile intermediate.[7][8]

The Core Mechanism: Strecker Synthesis

The classical Strecker synthesis is a one-pot, three-component reaction that condenses an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile.[3][6][9] In the context of our target molecule, the reactants are phenylacetaldehyde, an ammonia source (typically ammonium chloride), and a cyanide salt (such as sodium or potassium cyanide).

The mechanism can be logically divided into two primary stages: the formation of an iminium ion intermediate and the subsequent nucleophilic addition of cyanide.

Stage 1: Imine/Iminium Ion Formation

The reaction commences with the formation of an imine from phenylacetaldehyde and ammonia. Ammonium chloride (NH₄Cl) is a judicious choice of reagent as it exists in equilibrium with ammonia (NH₃) and serves as a mild acid catalyst.[9]

-

Protonation of the Aldehyde: The ammonium ion protonates the carbonyl oxygen of phenylacetaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][9]

-

Nucleophilic Attack by Ammonia: Ammonia, a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (a hemiaminal).[3]

-

Dehydration: A proton transfer occurs, followed by the elimination of a water molecule. This dehydration step is an equilibrium process and is driven towards the product, the iminium ion, which is the key electrophile for the next stage.[3][5]

Stage 2: Nucleophilic Cyanide Addition

Once the iminium ion is formed, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic imine carbon.[9][10]

-

C-C Bond Formation: The cyanide ion attacks the iminium carbon, forming a new carbon-carbon bond.[6][9]

-

Formation of the α-Aminonitrile: This attack neutralizes the charge, yielding the final product of this stage: 2-Amino-3-phenylpropanenitrile.[3]

Stage 3: Isolation as the Hydrochloride Salt

The crude aminonitrile is typically a basic oil. To facilitate purification and improve stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the aminonitrile in an organic solvent (e.g., diethyl ether) with hydrogen chloride (often as a solution in dioxane or ether).[11] The protonation of the primary amine leads to the precipitation of this compound as a stable, often crystalline solid, which can be easily isolated by filtration.[11]

Experimental Protocol and Data

The following protocol is a representative example for the synthesis of racemic this compound. [11]Extreme caution must be exercised when handling cyanide salts, which are highly toxic. All operations should be conducted in a well-ventilated fume hood.

Step-by-Step Methodology

-

Reaction Setup: A 30 wt% aqueous solution of sodium cyanide (NaCN) is charged into a reaction vessel at 25 °C.

-

Ammonia Saturation: The solution is saturated with ammonia (NH₃) gas.

-

Acidification & Aldehyde Addition: Acetic acid is added, followed by the slow addition of phenylacetaldehyde. The addition of acid in situ generates HCN from the sodium cyanide.

-

Reaction: The mixture is stirred at 35 °C for approximately 4 hours to ensure the completion of the reaction.

-

Workup and Extraction: After cooling, the reaction mixture is extracted with an organic solvent, such as dichloromethane (CH₂Cl₂), to isolate the crude aminonitrile free base.

-

Solvent Exchange: The organic layer is evaporated, and the residue is redissolved in diethyl ether.

-

Precipitation of Hydrochloride Salt: A saturated solution of hydrogen chloride (HCl) in 1,4-dioxane is added to the ethereal solution.

-

Isolation: The precipitated white solid, rac-2-amino-3-phenylpropionitrile hydrochloride, is collected by filtration, washed with diethyl ether, and dried.

Quantitative Data Summary

The following table outlines the typical stoichiometry for this synthesis.

| Component | Role | Molar Mass ( g/mol ) | Example Moles | Equivalents |

| Phenylacetaldehyde | Aldehyde | 120.15 | 4.0 | 1.0 |

| Sodium Cyanide | Cyanide Source | 49.01 | 4.0 | 1.0 |

| Ammonia | Amine Source | 17.03 | Saturated | Excess |

| Acetic Acid | Acid | 60.05 | 4.0 | 1.0 |

| Hydrogen Chloride | Salt Formation | 36.46 | ~3.5 | ~0.9 |

| Product | 2-Amino-3-phenylpropanenitrile HCl | 182.65 | Theoretical: 4.0 | - |

| Reported Yield | ~3.2 - 3.4 | 80-85% [11] |

Conclusion

The Strecker synthesis provides a robust, scalable, and economically viable route to this compound. Its straightforward mechanism, reliance on readily available starting materials, and simple isolation procedure have cemented its place in both academic and industrial settings. While the classical method yields a racemic product, modern advancements in asymmetric catalysis offer sophisticated solutions for producing enantiomerically pure versions, catering to the stringent stereochemical demands of the pharmaceutical industry. A thorough understanding of the underlying mechanistic principles is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.

References

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

- Strecker amino acid synthesis. Wikipedia. [Link]

- Strecker Synthesis. Organic Chemistry Portal. [Link]

- Chu, G.-H., Gu, M., Gerard, B., & Dolle, R. E. (2011). Development of a New α-Aminonitrile Synthesis.

- Strecker Synthesis. NROChemistry. [Link]

- α-Aminonitrile synthesis by cyan

- Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

- A truly green synthesis of a-aminonitriles via Strecker reaction. Semantic Scholar. [Link]

- Ali, A., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

- Shibasaki, M., Kanai, M., & Mita, T. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 70. [Link]

- Ishitani, H., et al. (1999). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]

- Vachal, P., & Jacobsen, E. N. (2002).

- Recent advances on asymmetric Strecker reactions.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 2-Amino-3-phenylpropanenitrile Hydrochloride in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, 2-Amino-3-phenylpropanenitrile hydrochloride, a derivative of the amino acid phenylalanine, stands out as a highly versatile and valuable building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, opens a gateway to a diverse array of chemical transformations. This guide provides a comprehensive exploration of the synthetic applications of this compound, delving into its synthesis, key reactions, and its pivotal role in the development of chiral molecules and pharmaceutically active compounds. With a focus on the underlying chemical principles and practical experimental considerations, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable precursor.

Core Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. This compound is a stable, solid compound, readily available from various chemical suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 93554-83-7 | [1] |

| Molecular Formula | C₉H₁₀N₂·HCl | [2] |

| Molecular Weight | 182.65 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

While a comprehensive set of publicly available, peer-reviewed spectroscopic data is not readily consolidated in a single source, typical spectral characteristics can be inferred from its structure and data for the free base is available on databases like PubChem.[4][5] The hydrochloride salt will exhibit characteristic shifts, particularly for the protons and carbons near the amino and nitrile groups.

-

¹H NMR: Protons alpha to the amino and nitrile groups are expected to appear as a multiplet, with the benzylic protons also showing characteristic signals. The aromatic protons will be present in the typical downfield region.

-

¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the downfield region (typically around 120 ppm). The carbon bearing the amino and nitrile groups, as well as the benzylic and aromatic carbons, will also show distinct signals.[6]

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the ammonium salt, the C≡N stretching of the nitrile group, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]

The Gateway to Phenylalanine and its Derivatives: The Strecker Synthesis

The most common and historically significant method for the synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis.[1][7][8][9] This robust and versatile one-pot, three-component reaction involves the condensation of an aldehyde (phenylacetaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (sodium or potassium cyanide).[8][9]

Reaction Mechanism: A Stepwise Look at Bond Formation

The causality behind the Strecker synthesis lies in a sequential series of nucleophilic additions and eliminations.[8][9]

Figure 1: Simplified mechanism of the Strecker synthesis.

-

Imine Formation: Phenylacetaldehyde reacts with ammonia to form an imine intermediate, with the elimination of a water molecule.[8][9] The reaction is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]

-

Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine (or more likely, the protonated iminium ion) to form the stable α-aminonitrile.[8][9]

Experimental Protocol: A Self-Validating System

The following protocol is a representative example of a classical Strecker synthesis for the preparation of racemic this compound.[10]

Materials:

-

Phenylacetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water and add to a solution of phenylacetaldehyde in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide to the cooled mixture with vigorous stirring. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude aminonitrile.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Key Synthetic Transformations and Applications

The true synthetic power of this compound is realized in its subsequent transformations, which provide access to a wide range of valuable molecules.

Hydrolysis to Phenylalanine: The Amino Acid Connection

The most direct and significant application of 2-Amino-3-phenylpropanenitrile is its hydrolysis to the amino acid phenylalanine. This can be achieved under either acidic or basic conditions.[7][9]

Figure 2: Hydrolysis of the aminonitrile to phenylalanine.

The resulting phenylalanine is a crucial building block in peptide synthesis and serves as a precursor for various pharmaceuticals. For instance, fluorinated phenylalanine derivatives have shown significant potential as therapeutic agents and for PET imaging.[10][11] Phenylalanine is also a key component in the synthesis of the artificial sweetener aspartame.

Asymmetric Synthesis of Phenylalanine: The classical Strecker synthesis yields a racemic mixture of the aminonitrile, and consequently, racemic phenylalanine. For pharmaceutical applications, enantiomerically pure amino acids are often required. This can be achieved through:

-

Resolution of the racemic mixture: Classical resolution techniques using chiral resolving agents can be employed.

-

Enzymatic Hydrolysis: The use of enantioselective enzymes, such as nitrilases or amidases, can selectively hydrolyze one enantiomer of the aminonitrile or an N-acetylated derivative, allowing for the separation of the desired enantiomer.[12][13] Phenylalanine ammonia lyases (PALs) have also been engineered for the synthesis of D-phenylalanine derivatives.[13][14]

-

Asymmetric Strecker Synthesis: The use of chiral auxiliaries or chiral catalysts in the Strecker reaction can directly produce an enantiomerically enriched aminonitrile.[15][16]

| Method | Key Feature | Enantiomeric Excess (ee) | Reference |

| Enzymatic Resolution | Enantiomer-specific amidohydrolyzing activity of microorganisms | >99.5% for (R)- and (S)-β-Phe | [12] |

| Asymmetric Catalysis | Rh-catalyzed conjugate addition and enantioselective protonation | Up to 99% for phenylalanine derivatives | [15][16] |

Reduction to 1,2-Diamino-3-phenylpropane: A Chiral Diamine Scaffold

The nitrile group of 2-Amino-3-phenylpropanenitrile can be readily reduced to a primary amine, yielding 1,2-diamino-3-phenylpropane. This transformation is typically achieved through catalytic hydrogenation.

Figure 3: Reduction of the aminonitrile to a vicinal diamine.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

Raney Nickel is a commonly used catalyst for the hydrogenation of nitriles due to its high activity.[17][18][19]

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, suspend this compound in ethanol.

-

Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry.

-

(Optional) Add a solution of ammonia in ethanol to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[20]

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diamino-3-phenylpropane.

-

The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.

Chiral 1,2-diamines are highly valuable scaffolds in organic synthesis, serving as chiral ligands for asymmetric catalysis and as building blocks for chiral auxiliaries and pharmaceuticals.[21][22][23]

Phenylalanine as a Precursor in Pharmaceutical Synthesis: The Case of Amphetamine

Phenylalanine, readily synthesized from 2-Amino-3-phenylpropanenitrile, is a precursor to a number of important molecules, including the stimulant drug amphetamine.[1][7][9] The synthesis typically involves the decarboxylation of phenylalanine to phenethylamine, followed by further modifications. While this is a notable example of the application of a phenylalanine derivative, it is important to acknowledge the significant potential for misuse of this synthetic route.

Phenylalanine-Derived Chiral Ligands in Asymmetric Catalysis

The inherent chirality of enantiomerically pure phenylalanine makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.[2][4] These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

For example, phenylalanine can be incorporated into the structure of phosphine ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions.[4] The steric and electronic properties of the phenylalanine moiety can be fine-tuned to optimize the enantioselectivity of the catalytic process.

Conclusion and Future Perspectives

This compound is a precursor of significant strategic importance in organic synthesis. Its facile preparation via the Strecker synthesis and its versatile reactivity make it a cornerstone for the synthesis of phenylalanine, chiral 1,2-diamines, and a host of their derivatives. The applications of these downstream products are far-reaching, from the construction of peptides and pharmaceuticals to the development of novel chiral ligands for asymmetric catalysis.

As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, the development of more efficient and selective methods for the synthesis and transformation of 2-Amino-3-phenylpropanenitrile and its derivatives will remain an active area of research. Future advancements in asymmetric catalysis, biocatalysis, and flow chemistry are poised to further enhance the utility of this versatile building block, enabling the synthesis of increasingly complex and valuable molecules with greater precision and sustainability.

References

- This compound | 93554-83-7 - Sigma-Aldrich

- Strecker amino acid synthesis - Wikipedia

- Strecker Synthesis - Master Organic Chemistry

- Strecker Synthesis of Amino Acids – MC

- Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride

- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar

- Phenylalanine Deriv

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Design of chiral ligands for asymmetric catalysis:

- Phenylalanine - Wikipedia

- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI

- (PDF)

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Organic Letters - ACS Public

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica

- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P

- Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents - PMC - NIH

- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Request PDF - ResearchG

- (PDF)

- Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis - PubMed

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159)

- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym

- Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC - NIH

- Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - NIH

- Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Arom

- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)

- Methods for the enzymatic synthesis of tyrosine and phenylalanine labeled with nitrogen-13

- This compound | 93554-83-7 - Sigma-Aldrich

- 93554-83-7 Cas No. | this compound - Apollo Scientific

- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym

- 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem - NIH

- (PDF)

- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed

- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry

- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI

- Synthetic methods for 1,3-diamines | Request PDF - ResearchG

- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - European P

Sources

- 1. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 7. Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 9. "Synthesis of dextroamphetamine sulfate and methamphetamine hydrochlori" by David B. Repke, Dallas K. Bates et al. [digitalcommons.mtu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]

- 20. pp.bme.hu [pp.bme.hu]

- 21. researchgate.net [researchgate.net]

- 22. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 23. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2-Amino-3-phenylpropanenitrile Hydrochloride: A Technical Guide to Solubility and Stability

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the solubility and stability of 2-Amino-3-phenylpropanenitrile hydrochloride (CAS 93554-83-7). As a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other pharmaceutically relevant scaffolds, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and analytical method development. This guide moves beyond a simple recitation of facts to provide a practical framework for approaching the characterization of this compound, grounded in established scientific principles and methodologies.

Understanding the Molecule: Structural and Physicochemical Context

This compound is the hydrochloride salt of an alpha-aminonitrile derived from phenylalanine. Its structure, featuring a primary amine, a nitrile group, and a phenyl ring, dictates its solubility and stability profile. The presence of the amine hydrochloride salt form suggests a higher polarity and potential for aqueous solubility compared to its free base. The nitrile group, while relatively stable, can be susceptible to hydrolysis under certain conditions.

Key Structural Features:

-

Primary Amine (as hydrochloride): Enhances polarity and provides a site for hydrogen bonding, influencing solubility in protic solvents.

-

Nitrile Group: A polar functional group that can participate in dipole-dipole interactions. It is a key reactive handle but also a potential site of degradation.

-

Phenyl Group: A nonpolar moiety that contributes to the molecule's hydrophobicity, impacting solubility in organic solvents.

Solubility Profile: A Multifaceted Investigation

Predicted Solubility Behavior

The presence of the hydrochloride salt suggests good solubility in polar protic solvents like water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can occur. Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also anticipated to be significant. In contrast, low solubility is expected in nonpolar solvents like hexane and toluene.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[1]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Quantify the concentration of the compound by comparing the peak area to a standard curve prepared from solutions of known concentrations.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Illustrative Data Table (Hypothetical):

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

Note: This table should be populated with experimentally determined data.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical parameter, influencing its storage, handling, and use in subsequent reactions. Degradation can lead to the formation of impurities, impacting yield, purity, and potentially the safety of the final product. Key factors to investigate include pH, temperature, and light.

Potential Degradation Pathways

The primary routes of degradation for this compound are likely to involve the nitrile and amino groups.

-

Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a primary amide (2-amino-3-phenylpropanamide) and subsequently a carboxylic acid (phenylalanine). This reaction is typically catalyzed by acid or base and is temperature-dependent.

-

Reactions involving the Amino Group: The primary amine can participate in various reactions, such as oxidation or reaction with aldehydes or ketones, although these are generally less common under standard storage conditions.

Caption: Potential hydrolytic degradation pathway.

Experimental Design for Stability Studies

A systematic stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours (solid state).

-

Photolytic: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Protocol: Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

-

Storage Conditions:

-

Store samples of the compound in well-sealed containers at the proposed long-term storage condition (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[6]

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Parameters to be Tested:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Water content

-

Illustrative Data Table (Hypothetical):

| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 25 °C / 60% RH | 0 | White solid | 99.8 | 0.15 |

| 3 | White solid | 99.7 | 0.20 | |

| 6 | White solid | 99.6 | 0.25 | |

| 40 °C / 75% RH | 0 | White solid | 99.8 | 0.15 |

| 3 | White solid | 99.2 | 0.60 | |

| 6 | White solid | 98.5 | 1.20 |

Note: This table should be populated with experimentally determined data.

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of this compound.

HPLC Method for Assay and Purity

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) should provide adequate sensitivity.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its experimental determination. A systematic approach, employing established protocols such as the shake-flask method for solubility and ICH-compliant stability studies, is crucial. The development and validation of a stability-indicating HPLC method is a prerequisite for obtaining reliable data.

For practical applications, it is recommended to:

-

Store the compound in a well-sealed container at controlled room temperature, protected from light and moisture.

-

Conduct preliminary solubility tests in a small range of solvents relevant to the intended application.

-

Perform forced degradation studies early in the development process to understand potential liabilities.

By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently characterize the physicochemical properties of this compound, ensuring its quality and suitability for its intended use.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Food and Drug Administration.

- Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts.

- Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- 2.2: Solubility Lab. Chemistry LibreTexts.

- Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.

- Stability Study SOP as per ICH Guideline. Pharma Beginners.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Stability testing of existing active substances and related finished products. European Medicines Agency.

- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- 2-Amino-3-phenylpropanenitrile. PubChem.

- Analytical Methods for Amino Acids. Shimadzu.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.

- Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods.

- Review: Determination of Amino Acids by Different Methods. ResearchGate.

Sources

Discovery and history of "2-Amino-3-phenylpropanenitrile hydrochloride"

An In-depth Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: From Historical Discovery to Modern Synthesis

This guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. We will explore its historical roots in the foundational Strecker synthesis, detail its chemical preparation and properties, and discuss its evolution into a versatile building block for modern drug discovery and materials science.

Introduction: A Key Intermediate Emerges

2-Amino-3-phenylpropanenitrile, often encountered as its more stable hydrochloride salt (CAS No. 93554-83-7), is the α-aminonitrile precursor to the essential amino acid phenylalanine.[1][2][3] Its significance lies not just in its direct lineage to a proteinogenic amino acid, but in its broader identity as a member of the α-aminonitrile class of compounds. These molecules are highly valued in organic synthesis for their dual reactivity, containing both a nucleophilic amine and a versatile nitrile group, making them powerful building blocks for a wide array of more complex structures.[4][5] The story of this compound is inextricably linked to one of the oldest and most elegant name reactions in organic chemistry: the Strecker synthesis.

The Genesis: Adolph Strecker and the Dawn of Amino Acid Synthesis

The discovery of α-aminonitriles and their conversion to amino acids dates back to 1850, when Adolph Strecker reported a one-pot method for producing alanine.[6][7] This reaction, now universally known as the Strecker synthesis, was the first demonstration of a plausible prebiotic route to amino acids and remains one of the most efficient methods for their preparation.[7][8]

The classical Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide.[7][9] The process unfolds in two main stages:

-

Formation of the α-Aminonitrile : The aldehyde reacts with ammonia to form an imine (or more accurately, the protonated iminium ion). This intermediate is then attacked by a cyanide nucleophile (from HCN or a salt like NaCN) to yield the α-aminonitrile.[8][9]

-

Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final α-amino acid.[7][8]

The ingenuity of the Strecker synthesis lies in its convergence, assembling a complex, biologically relevant molecule from simple, readily available precursors.

Caption: Synthesis of 2-Amino-3-phenylpropanenitrile HCl.

Physicochemical Properties and Characterization

This compound is a stable, solid material, making it convenient for storage and handling compared to its free base form. [1]Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 93554-83-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂·HCl | |

| Molecular Weight | 182.65 g/mol | |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1][2] |

| InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N | [1] |

Characterization of the compound is typically performed using standard analytical techniques. Mass spectrometry would confirm the molecular weight of the free base, while Infrared (IR) spectroscopy would show characteristic peaks for the nitrile (C≡N) and amine (N-H) functional groups. [10]Nuclear Magnetic Resonance (NMR) spectroscopy would be used to fully elucidate the structure and confirm the purity of the final product.

Modern Perspectives and Evolving Applications

While the classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers), modern drug development often requires enantiomerically pure compounds. [11]This has led to significant advancements in the field.

-

Asymmetric Synthesis : A major evolution has been the development of asymmetric Strecker reactions. These methods use chiral auxiliaries or catalysts to control the stereochemistry of the cyanide addition, leading to the preferential formation of one enantiomer over the other. [9][12]This is critical for synthesizing enantiopure L- or D-phenylalanine and its derivatives for pharmaceutical applications.

-

A Versatile Synthetic Building Block : Beyond its role as an amino acid precursor, 2-amino-3-phenylpropanenitrile is a valuable building block in its own right. The nitrile group can be transformed into various other functional groups, and the amine can be derivatized, opening pathways to a vast range of molecules, including heterocyclic compounds, alkaloids, and peptidomimetics. [4][5]For example, derivatives have been synthesized and investigated as potential HIV-1 capsid inhibitors. [13]

-

Prebiotic Chemistry : The simplicity of the Strecker synthesis and the stability of aminonitriles have positioned them as key players in theories on the origin of life. It is hypothesized that aminonitriles, formed from simple prebiotic molecules, were crucial intermediates that bypassed the less reactive zwitterionic amino acids to form the first peptides on early Earth. [14]

Conclusion

From its 19th-century discovery as a product of the elegant Strecker synthesis to its current status as a versatile tool in asymmetric catalysis and drug discovery, this compound embodies a rich history of chemical innovation. Its journey from a simple laboratory curiosity to a commercially available and highly valuable synthetic intermediate highlights the enduring power of fundamental organic reactions. For researchers today, it remains an indispensable building block for constructing the complex molecular architectures required to address modern scientific challenges.

References

- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.

- Show how you would use a Strecker synthesis to make phenylalanine... (2024, July 25). Pearson.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ACS Publications.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.

- Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz.

- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019, July 10). Research Communities.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, November 25). ResearchGate.

- Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). PMC - NIH.

- Synthesis and resolution of novel 3'-substituted phenylalanine amides. (2008, August 6). ResearchGate.

- 2-Amino-3-phenylpropanenitrile | C9H10N2. (n.d.). PubChem.

- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC - NIH.

Sources

- 1. This compound | 93554-83-7 [sigmaaldrich.com]

- 2. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]

- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. communities.springernature.com [communities.springernature.com]

A Technical Guide to the Research Applications of 2-Amino-3-phenylpropanenitrile Hydrochloride: A Versatile Scaffold for Cysteine Protease Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 2-Amino-3-phenylpropanenitrile hydrochloride, a seemingly simple molecule, represents one such scaffold with profound potential. Its unique structural features, particularly the presence of a reactive yet stable nitrile group, position it as an exceptional starting point for the synthesis of a class of compounds with significant biological activity: covalent reversible inhibitors of cysteine proteases.

This guide provides an in-depth technical overview of the research applications of this compound. We will delve into its synthetic utility, with a primary focus on its role as a cornerstone for the development of potent and selective inhibitors of cathepsins, a family of cysteine proteases implicated in a range of debilitating diseases. This document is intended to serve as a practical resource for researchers, offering not only a theoretical understanding of the underlying biology and chemistry but also detailed experimental protocols and structure-activity relationship (SAR) data to guide future discovery efforts. Our exploration will be grounded in established scientific literature, providing a trustworthy and authoritative foundation for leveraging this remarkable scaffold in your research endeavors.

Chapter 1: The Chemistry of this compound as a Synthetic Scaffold

The utility of this compound in drug discovery is intrinsically linked to its chemical tractability. The primary amino group serves as a convenient handle for the elaboration of the molecule, while the nitrile moiety acts as a "warhead," capable of forming a reversible covalent bond with the catalytic cysteine residue in the active site of target proteases.[1]

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis. This one-pot reaction involves the treatment of phenylacetaldehyde with an ammonia source and a cyanide salt, followed by acidification to yield the hydrochloride salt of the desired aminonitrile.

General Synthetic Strategy for Dipeptide Nitrile Inhibitors

The primary application of this scaffold is in the synthesis of dipeptide nitrile inhibitors. This is typically achieved through a standard peptide coupling reaction where an N-protected amino acid is coupled to the primary amine of 2-Amino-3-phenylpropanenitrile. The choice of the N-protecting group (e.g., Boc, Cbz) and the specific amino acid to be coupled are critical variables in determining the potency and selectivity of the final inhibitor.

Caption: Simplified pathway of Cathepsin K's role in bone resorption.

Structure-Activity Relationship (SAR) Studies

Derivatives of 2-Amino-3-phenylpropanenitrile have been extensively studied as Cathepsin K inhibitors. The general structure can be thought of as having three key positions for modification: P1, P2, and P3, which interact with the S1, S2, and S3 pockets of the enzyme's active site, respectively.

| Compound | P3 Modification | P2 Modification | P1 Modification | Cathepsin K IC50 (nM) | Selectivity vs. Cathepsin B, L, S | Reference |

| Balicatib | N/A | N/A | N/A | 1.4 | >4800, >500, >65000-fold | [2] |

| Odanacatib | N/A | N/A | N/A | Potent and selective | High selectivity | [3][4] |

| Compound 21 derivative | Biphenyl | N/A | N/A | 3 | >1000-fold vs B, L, S | [5] |

| Lead Structure 1 | Cbz | Leucine | Aminomethylnitrile | 39 | Not specified | [6] |

Key SAR Insights:

-

P1 Position: Modifications at the P1 position, which is occupied by the aminonitrile moiety derived from our core scaffold, are generally less tolerated as the nitrile warhead needs to be positioned correctly to interact with the catalytic cysteine.

-

P2 Position: The S2 pocket of Cathepsin K is large and hydrophobic, accommodating bulky lipophilic groups. Leucine and other non-natural amino acids with hydrophobic side chains are often favored at this position. [6]* P3 Position: The S3 pocket can accommodate various groups, and modifications here can significantly impact both potency and pharmacokinetic properties. Biphenyl and other aromatic moieties have been shown to be effective. [5]

Experimental Protocols for Evaluation

This protocol describes a typical fluorometric assay to determine the inhibitory potency of a compound against Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-